2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
The compound “2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a unique chemical with a complex structure . It contains a thiazolidine core, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a thiazolidine core and various functional groups attached to it . The presence of sulfur enhances their pharmacological properties .Scientific Research Applications
Heterocyclic Synthesis
2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide and its derivatives are used in heterocyclic syntheses. Thioureido-acetamides, a group to which this compound belongs, are useful for creating various heterocycles like 2-iminothiazoles and thioparabanic acids through cascade reactions. These syntheses are known for their excellent atom economy and potential in generating important heterocycles (Schmeyers & Kaupp, 2002).
Antimicrobial Activity
This compound and its derivatives exhibit significant antimicrobial activities. For instance, derivatives such as rhodanine-3-acetic acid-based amides have shown high activity against a range of bacteria and fungi, including mycobacteria and methicillin-resistant Staphylococcus aureus. These findings indicate potential applications in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Crystal Structure and Computational Analysis
The crystal structure and computational studies of derivatives like (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one provide insights into their molecular configuration and potential chemical interactions. Such studies are crucial for understanding the pharmacological properties and optimizing the compound's efficacy in various applications (Khelloul et al., 2016).
Antifungal Properties
Some derivatives have been identified as potential antifungal compounds, showing strong inhibitory effects against various fungal species. This suggests the compound's relevance in addressing fungal infections and diseases (Doležel et al., 2009).
Cytotoxic Activities
Investigations into the cytotoxic activities of related compounds have shown their potential as antitumor agents. For example, studies on compounds like N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have revealed their effects on various cancer cell lines, indicating possible applications in cancer therapy (Nguyen et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c23-16-5-3-4-14(10-16)11-19-21(28)26(22(29)30-19)13-20(27)24-9-8-15-12-25-18-7-2-1-6-17(15)18/h1-7,10-12,25H,8-9,13H2,(H,24,27)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVBWFKGOKASB-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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